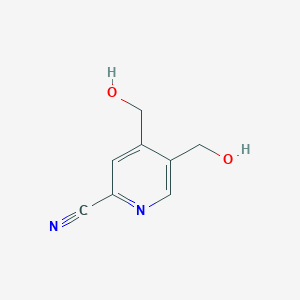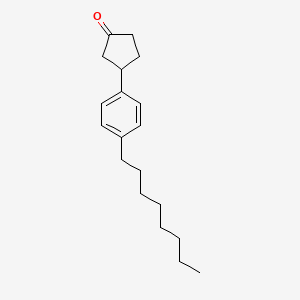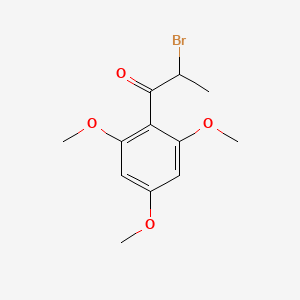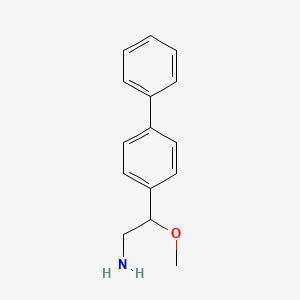
4,5-Bis(hydroxymethyl)picolinonitrile
概要
説明
4,5-Bis(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)picolinonitrile typically involves the reaction of 2-cyanopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,5-Bis(hydroxymethyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)pyridine-2-carbonitrile or 4,5-bis(carboxy)pyridine-2-carbonitrile.
Reduction: Formation of 4,5-bis(hydroxymethyl)pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,5-Bis(hydroxymethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Cyanopyridine: A simpler derivative of pyridine with a nitrile group at the 4-position.
4,5-Dimethylpyridine-2-carbonitrile: Similar structure but with methyl groups instead of hydroxymethyl groups.
Uniqueness
4,5-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
4,5-bis(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-2-8-1-6(4-11)7(5-12)3-10-8/h1,3,11-12H,4-5H2 |
InChIキー |
CKLXFPLTGMAFCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C#N)CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8470803.png)
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)



